4-Bromo-2,6-dichlorobenzenesulfonamide
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Overview
Description
4-Bromo-2,6-dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrCl2NO2S. It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring. This compound is often used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide typically involves the sulfonation of 4-bromo-2,6-dichlorobenzene. The process begins with the bromination and chlorination of benzene to form 4-bromo-2,6-dichlorobenzene. This intermediate is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed, along with suitable ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different sulfonic acids or amines .
Scientific Research Applications
4-Bromo-2,6-dichlorobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
- 4-Bromo-2,6-dichlorobenzenesulfonic acid
- 4-Bromo-2,6-dichlorobenzenesulfonyl fluoride
Uniqueness
4-Bromo-2,6-dichlorobenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its sulfonyl chloride and sulfonic acid counterparts, the sulfonamide group offers different reactivity and interaction potential with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2,6-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAKQSMNBPYVAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372069 |
Source
|
Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-55-9 |
Source
|
Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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